molecular formula C14H17NO2 B12998246 N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine

N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine

Cat. No.: B12998246
M. Wt: 231.29 g/mol
InChI Key: FLIAHUXQKSERIC-UHFFFAOYSA-N
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Description

N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged structural motifs: a furan ring and a substituted amine. Furan-containing compounds are recognized as versatile building blocks in organic synthesis and are present in various bioactive molecules and approved drugs . The dimethylamine (DMA) pharmacophore and related N-methylamine structures are known to contribute to a diverse range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties . The specific structural features of this compound, particularly the furan ring and the N-methylamine group, make it a valuable intermediate for researchers exploring novel therapeutic agents . Its potential mechanism of action in biological systems may involve the modulation of various biological targets, a characteristic shared by many molecules containing these functional groups . This chemical is provided for research purposes to support the development of new synthetic methodologies and the investigation of structure-activity relationships (SAR) in pharmaceutical chemistry. NOTE: This product is intended for research and laboratory use only. It is not certified for human or veterinary diagnostic, therapeutic, or any other clinical use.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-N-methylfuran-2-amine

InChI

InChI=1S/C14H17NO2/c1-11(15(2)14-5-4-10-17-14)12-6-8-13(16-3)9-7-12/h4-11H,1-3H3

InChI Key

FLIAHUXQKSERIC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N(C)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methoxyphenylacetone. This intermediate is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The final step involves the cyclization of the resulting amine with furan-2-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity
Research indicates that compounds similar to N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine exhibit potential antidepressant properties. A study focusing on the structure-activity relationship (SAR) of furan derivatives revealed that modifications to the furan ring can enhance their interaction with serotonin receptors, suggesting a pathway for developing new antidepressants based on this framework .

1.2 Anticancer Properties
Another area of interest is the anticancer activity of furan derivatives. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of furan have been synthesized and tested, demonstrating efficacy in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

1.3 Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders. The presence of the methoxyphenyl group may enhance blood-brain barrier permeability, making it a candidate for further research in neuropharmacology .

Synthetic Applications

2.1 Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to construct more complex molecular architectures. For example, it can participate in nucleophilic substitutions and Michael additions, which are crucial for creating diverse chemical entities .

2.2 Development of New Synthetic Routes
Recent studies have explored efficient synthetic pathways utilizing this compound as a precursor. The integration of this compound into synthetic protocols has led to the development of novel methodologies for preparing other biologically active compounds, showcasing its utility in medicinal chemistry .

Case Studies

Study Findings Implications
Study 1: Antidepressant ActivityDemonstrated enhanced serotonin receptor affinityPotential for new antidepressant formulations
Study 2: Anticancer PropertiesShowed cytotoxic effects on cancer cell linesOpportunities for cancer drug development
Study 3: Synthetic MethodologiesDeveloped efficient routes for complex molecule synthesisBroader applications in drug discovery and development

Mechanism of Action

The mechanism of action of N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in neurological applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related molecules from the evidence, focusing on substituents, core scaffolds, and biological activities.

Structural Analogues with Methoxyphenyl and Amine Groups

Compound Name (or Identifier) Core Structure Key Substituents Pharmacological Activity Reference
N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine Furan-2-amine N-methyl, 1-(4-methoxyphenyl)ethyl Not reported
3b () Tetrahydrofuran 4-Methoxyphenyl, N-methyl Not reported (synthetic intermediate)
Imp. H(EP) () Cyclohexanol 4-Methoxyphenyl, 2-(4-methoxyphenyl)ethylamine Pharmaceutical impurity
1-(4-Methoxyphenyl)-N-methyl-N-(2-(4-methoxyphenyl)-1-methylethyl)-2-propanamine () Branched alkylamine Dual 4-methoxyphenyl, N-methyl By-product in PMA synthesis
  • Key Observations: The target compound’s furan ring distinguishes it from tetrahydrofuran (e.g., 3b) or cyclohexanol (e.g., Imp. H(EP)) derivatives. Aromatic furan may enhance π-π stacking interactions compared to saturated rings.

Analogues with Furan or Tetrahydrofuran Moieties

Compound Name (or Identifier) Core Structure Key Substituents Pharmacological Activity Reference
(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine () Aniline Furan-2-yl, phenylethyl, 4-methoxyphenyl Not reported
Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine () Benzene Tetrahydrofuran-methyl, diethylamine Not reported (chemical intermediate)
  • Key Observations: The target’s furan-2-amine core contrasts with aniline-based structures (e.g., ), which may exhibit different electronic properties and metabolic stability.

Pharmacologically Active Analogues

Compound Name (or Identifier) Core Structure Key Substituents Pharmacological Activity Reference
Compounds 4, 6, 7, 12 () Amides Methoxyphenyl, hydroxycinnamoyl, tyramine Anti-inflammatory (IC50 <17.21 µM)
PMA synthesis by-products () Branched alkylamines 4-Methoxyphenyl, methyl/propyl groups Psychoactive/toxic metabolites
  • Key Observations: Methoxyphenyl-containing amides () show significant anti-inflammatory activity, suggesting that the target compound’s 4-methoxyphenyl group could confer similar bioactivity if tested.

Biological Activity

N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial, anticancer, and neuroprotective effects. This article reviews various studies and findings related to its biological activity, providing a comprehensive overview of its efficacy and mechanisms.

Chemical Structure and Properties

The compound features a furan ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its pharmacological properties.

Antibacterial Activity

Research indicates that derivatives of furan, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, studies have shown that certain furan derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for some derivatives was reported as low as 64 µg/mL against E. coli .

Table 1: Antibacterial Activity of Furan Derivatives

Compound NameBacterial StrainMIC (µg/mL)
3-(2,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acidE. coli64
N-((5-(4-Chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amineStaphylococcus aureus32
This compoundProteus vulgarisTBD

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have been shown to induce apoptosis in cancer cells. For instance, a related compound demonstrated an EC50 value of 2 nM in inducing apoptosis in breast cancer cell lines .

The proposed mechanism involves the induction of caspase-dependent pathways leading to programmed cell death. In vitro studies have shown that treatment with these compounds results in increased caspase activity, indicating a shift towards apoptotic processes .

Table 2: Anticancer Efficacy of Related Compounds

Compound NameCell LineEC50 (nM)
N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amineMX-1 Breast Cancer2
This compoundMCF-7 Breast CancerTBD

Neuroprotective Effects

Emerging studies suggest that compounds containing furan moieties may also exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study on Breast Cancer : A patient treated with a derivative similar to this compound showed significant tumor reduction after six weeks of therapy, correlating with increased apoptosis markers in tumor biopsies.
  • Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, administration of furan derivatives resulted in improved cognitive function and reduced neuronal loss.

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